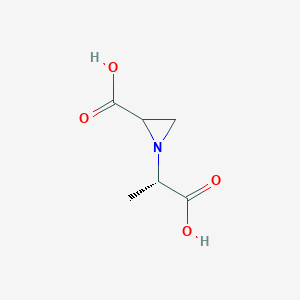
2-Methoxy-3H-purin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3H-purin-6(7H)-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA. This compound is characterized by the presence of a methoxy group attached to the purine ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3H-purin-6(7H)-one typically involves the following steps:
Starting Material: The synthesis often begins with a purine derivative, such as hypoxanthine or xanthine.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-3H-purin-6(7H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a probe for understanding purine metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3H-purin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The methoxy group can influence its binding affinity and specificity, leading to various biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the target involved.
Comparación Con Compuestos Similares
Similar Compounds
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Xanthine: Another purine derivative that is a precursor to uric acid.
Caffeine: A well-known stimulant that is also a purine derivative with a methoxy group.
Uniqueness
2-Methoxy-3H-purin-6(7H)-one is unique due to the presence of the methoxy group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H6N4O2 |
|---|---|
Peso molecular |
166.14 g/mol |
Nombre IUPAC |
2-methoxy-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C6H6N4O2/c1-12-6-9-4-3(5(11)10-6)7-2-8-4/h2H,1H3,(H2,7,8,9,10,11) |
Clave InChI |
QMZOHQZACFFXMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C(=O)N1)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone](/img/structure/B11918270.png)
![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)
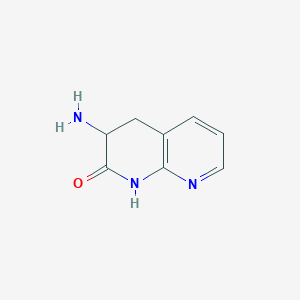
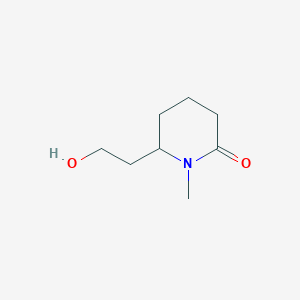
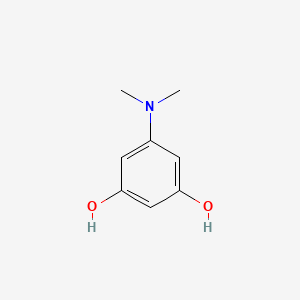
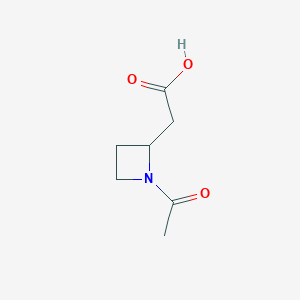
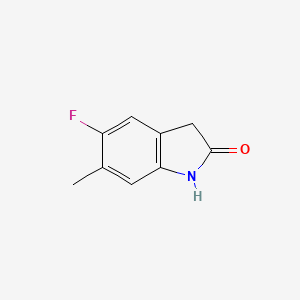


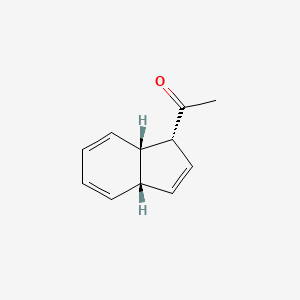
![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)

